molecular formula C11H18N2O2 B1426633 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol CAS No. 1338676-24-6

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol

Cat. No. B1426633
M. Wt: 210.27 g/mol
InChI Key: STDLWRQONCOHJY-UHFFFAOYSA-N
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Description

The compound “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .

Scientific Research Applications

  • Synthesis and Antibacterial Activity :

    • Muthineni et al. (2016) developed a method for synthesizing novel derivatives of 5-methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols. These compounds, which include structures related to “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol”, were evaluated for their antibacterial properties (Muthineni et al., 2016).
  • Flavor Compounds and Toxicology :

    • Karanewsky et al. (2016) conducted a toxicological evaluation of two novel bitter modifying flavor compounds, closely related to “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol”. These compounds were assessed for their safety for use in food and beverage applications (Karanewsky et al., 2016).
  • Medicinal Chemistry and Drug Design :

    • Żesławska et al. (2020) studied aminoalkanol derivatives, including molecules structurally similar to “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol”. Their research focused on the potential of these compounds in the development of new anticonvulsant drugs (Żesławska et al., 2020).
  • Structural and Molecular Studies :

    • Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. They conducted molecular structure investigations, including for compounds with structural elements similar to “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol” (Shawish et al., 2021).
  • Chemical Synthesis and Modification :

    • Kashima et al. (1973) researched the alkylation of 3,5-Dimethylisoxazole, a component of the compound . They explored methods to modify this isoxazole, which is relevant to understanding the chemical properties and potential applications of “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol” (Kashima et al., 1973).
  • Pharmacological Properties :

    • Vardanyan (2018) discussed the synthesis, pharmacological properties, and use of derivatives of piperidines, which are closely related to “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol”. This research provides insights into the potential pharmacological applications of such compounds (Vardanyan, 2018).

properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-8-11(9(2)15-12-8)7-13-5-3-10(14)4-6-13/h10,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDLWRQONCOHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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